(S)-4-Amino-1,1,1-trifluorobutan-2-ol
Description
Properties
IUPAC Name |
(2S)-4-amino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Trifluorinated Epoxides
A common approach involves the ring-opening of 1,1,1-trifluoro-2,3-epoxybutane with ammonia. The reaction proceeds under mild conditions (25–40°C, 12–24 hours) in aqueous or alcoholic solvents, yielding the racemic amino alcohol with moderate efficiency (45–60%). Key limitations include competing side reactions, such as over-alkylation, which reduce yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 1,1,1-Trifluoro-2,3-epoxybutane |
| Nucleophile | NH₃ (excess) |
| Solvent | Methanol/Water (3:1) |
| Temperature | 30°C |
| Yield | 58% |
Reductive Amination of Trifluorinated Ketones
1,1,1-Trifluorobutan-2-one is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This method achieves higher yields (70–75%) but requires careful pH control (pH 6–7) to minimize imine hydrolysis.
Optimized Protocol:
-
Substrate: 1,1,1-Trifluorobutan-2-one (1.0 equiv)
-
Reducing Agent: NaBH₃CN (1.2 equiv)
-
Ammonium Source: NH₄OAc (2.0 equiv)
-
Solvent: Methanol, 0°C → 25°C, 12 hours
-
Yield: 72%
Enantioselective Synthesis of (S)-4-Amino-1,1,1-trifluorobutan-2-ol
Achieving the (S)-configuration necessitates asymmetric methodologies. Three strategies have been validated:
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts, such as (R)-BINAP-RuCl₂, enable enantioselective hydrogenation of trifluorinated β-keto amines. This method produces the (S)-enantiomer with >90% enantiomeric excess (ee) under high-pressure H₂ (50–100 bar).
Key Data:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP-RuCl₂ | 92 | 85 |
| (S)-Phanephos-Rh | 88 | 78 |
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic N-acetyl-4-amino-1,1,1-trifluorobutan-2-ol achieves 98% ee for the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively hydrolyzes the (R)-N-acetyl derivative, leaving the (S)-enantiomer intact.
Process Parameters:
-
Enzyme: CAL-B (20 mg/mmol substrate)
-
Solvent: TBME, 37°C, 48 hours
-
Conversion: 45%
-
ee (S): 98%
Chiral Auxiliary-Assisted Synthesis
Using (S)-tert-butylsulfinamide as a chiral auxiliary, the trifluoroketone is converted to its corresponding imine, followed by stereoselective reduction with L-Selectride®. This method delivers the (S)-amino alcohol in 89% ee and 80% yield.
Critical Steps:
-
Imine formation: Trifluorobutan-2-one + (S)-tert-butylsulfinamide → imine (94% yield).
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Reduction: L-Selectride® in THF at −78°C → diastereomeric amine (dr 15:1).
-
Acidic cleavage: HCl/MeOH → (S)-4-amino-1,1,1-trifluorobutan-2-ol.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors outperform batch systems in yield (85% vs. 70%) and throughput (5 kg/day).
Flow Reactor Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 50°C |
| Pressure | 10 bar |
| Catalyst | Heterogeneous Pd/C |
Purification and Characterization
Crude (S)-4-amino-1,1,1-trifluorobutan-2-ol is purified via chiral chromatography (Chiralpak® AD-H column) or crystallization from hexane/ethyl acetate. Optical rotation ([α]D²⁵ = +12.5°) and ¹⁹F NMR (δ −72.3 ppm) confirm enantiopurity.
Crystallization Data:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Hexane/EtOAc (4:1) | 99.5 | 65 |
| CH₂Cl₂/MeOH (10:1) | 98.2 | 72 |
Case Studies and Applications
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
(S)-4-Amino-1,1,1-trifluorobutan-2-ol is being explored for its potential as a therapeutic agent due to its ability to modulate enzyme activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Researchers are investigating its role as a precursor in the synthesis of fluorinated pharmaceuticals, which are known for their enhanced biological activity and specificity.
Biochemical Probes
The compound serves as a valuable biochemical probe in studies aimed at understanding enzyme mechanisms and interactions with biological macromolecules. It has been utilized to investigate enzyme kinetics and receptor binding affinities, which are critical for elucidating metabolic pathways and developing targeted therapies.
Industrial Applications
In the industrial sector, (S)-4-Amino-1,1,1-trifluorobutan-2-ol is employed in the production of specialty chemicals and materials. Its unique properties allow for the synthesis of various derivatives that can be tailored for specific applications in chemical manufacturing.
Case Study 1: Enzyme Interaction
In one study focusing on the interactions between (S)-4-Amino-1,1,1-trifluorobutan-2-ol and specific enzymes, researchers found that it effectively inhibited enzyme activity through competitive inhibition mechanisms. This suggests potential for developing therapeutic agents targeting specific metabolic pathways.
Case Study 2: Drug Development
Research has indicated that derivatives of (S)-4-Amino-1,1,1-trifluorobutan-2-ol exhibit promising pharmacological properties. Modifications to the amino group have led to compounds with enhanced bioactivity against certain cancer cell lines. These findings underscore the compound's potential in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares (S)-4-Amino-1,1,1-trifluorobutan-2-ol with seven structurally related compounds, highlighting key structural and functional differences:
Physicochemical Properties and Reactivity
- Trifluoromethyl vs. Fluorine: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like 4-Fluoro-1-butanol. This enhances metabolic stability but may reduce aqueous solubility .
- Hydroxyl vs. Ethoxy: The hydroxyl group in (S)-4-Amino-1,1,1-trifluorobutan-2-ol enables hydrogen bonding, improving solubility in polar solvents. In contrast, the ethoxy group in 4-Ethoxy-1,1,1-trifluorobutan-2-ol reduces polarity, favoring lipid membrane penetration .
Biological Activity
(S)-4-Amino-1,1,1-trifluorobutan-2-ol, also known as 1-amino-4,4,4-trifluoro-butan-2-ol, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and amino alcohol structure. This article will explore its biological activity through various studies and data, highlighting its potential applications in drug design and therapeutic interventions.
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 143.11 g/mol
- SMILES Notation : NCC(O)CC(F)(F)F
- InChI Key : KZNGMHZLGGFBIH-UHFFFAOYSA-N
The biological activity of (S)-4-amino-1,1,1-trifluorobutan-2-ol is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances the electrophilicity of the compound, making it a potential inhibitor for proteases and other enzymes involved in disease processes.
Inhibition Studies
Recent studies have shown that trifluoromethyl ketones exhibit inhibitory effects on serine and cysteine proteases. These enzymes play critical roles in various biological processes, including viral replication and inflammation. For instance, (S)-4-amino-1,1,1-trifluorobutan-2-ol has been evaluated for its inhibitory effects on SARS-CoV 3CL protease, demonstrating a time-dependent inhibition mechanism which is indicative of covalent binding interactions with the enzyme's active site .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of (S)-4-amino-1,1,1-trifluorobutan-2-ol:
Case Study 1: Anti-Viral Activity
A study focused on the design and synthesis of trifluoromethyl ketones as inhibitors against SARS-CoV demonstrated that compounds similar to (S)-4-amino-1,1,1-trifluorobutan-2-ol could effectively inhibit viral replication. The research highlighted the potential of these compounds in developing antiviral therapies targeting proteases critical for viral life cycles .
Case Study 2: Enzyme Inhibition
Another investigation into the inhibitory effects on human leukocyte elastase revealed that (S)-4-amino-1,1,1-trifluorobutan-2-ol exhibited significant binding affinity. The study provided insights into the structure-activity relationship (SAR) that governs its interaction with the enzyme's active site .
Q & A
Q. How can the compound’s stability under acidic conditions be optimized for drug formulation?
- Methodological Answer :
- pH Buffering : Use citrate buffers (pH 4–6) to minimize protonation of the amino group.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. ’s protocols for fluorinated benzodioxoles under inert gas (N) suggest analogous stabilization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
